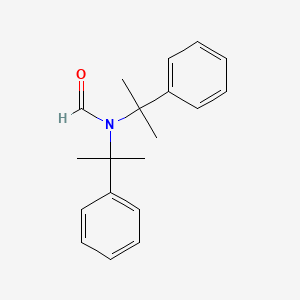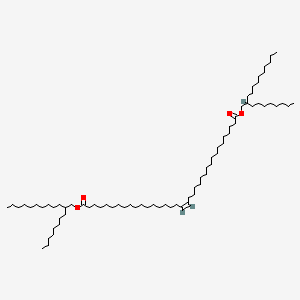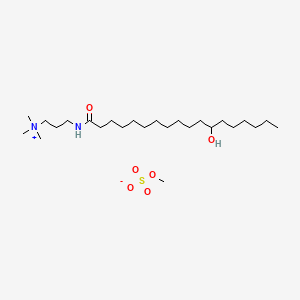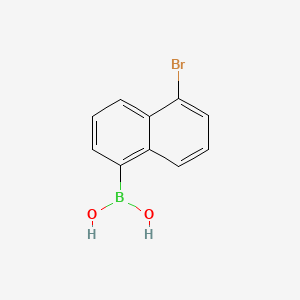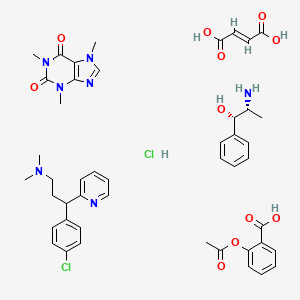![molecular formula C11H23NSSi B590722 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) CAS No. 128950-57-2](/img/new.no-structure.jpg)
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is a chemical compound that features a pyridinethione core with a tert-butyl dimethylsilyl group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) typically involves the reaction of pyridinethione with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as recrystallization or distillation to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinethione ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used to replace the silyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pyridinethione derivatives depending on the nucleophile used.
科学的研究の応用
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions with other biological molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings that require sulfur-containing components.
作用機序
The mechanism of action of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets through its sulfur and silyl groups. These interactions can modulate the activity of enzymes, alter the properties of materials, or facilitate the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanol: A compound with a similar silyl group but different core structure.
2-(tert-Butyldimethylsilyloxy)ethanamine: Another compound with a tert-butyl dimethylsilyl group attached to an ethanamine core.
Uniqueness
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is unique due to its combination of a pyridinethione core and a silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and materials science.
特性
CAS番号 |
128950-57-2 |
|---|---|
分子式 |
C11H23NSSi |
分子量 |
229.457 |
IUPAC名 |
6-[tert-butyl(dimethyl)silyl]piperidine-2-thione |
InChI |
InChI=1S/C11H23NSSi/c1-11(2,3)14(4,5)10-8-6-7-9(13)12-10/h10H,6-8H2,1-5H3,(H,12,13) |
InChIキー |
UNGLJMZGBDJDEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1CCCC(=S)N1 |
同義語 |
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-5,7-dimethyl-5,7-dihydrofuro[3,4-B]pyrazine](/img/structure/B590643.png)
